![molecular formula C13H20O4 B14420469 (1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate CAS No. 85266-53-1](/img/structure/B14420469.png)
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.5]decan ring system and the 2-methylprop-2-enoate group makes this compound interesting for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate typically involves the reaction of a spirocyclic diol with an appropriate acylating agent. One common method is the esterification of the spirocyclic diol with methacrylic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation or crystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl acetate: Similar spirocyclic structure but with an acetate group instead of a methacrylate group.
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl propionate: Similar structure with a propionate group.
Uniqueness
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate is unique due to its methacrylate group, which imparts distinct reactivity and properties. This makes it particularly useful in polymer chemistry and materials science, where the methacrylate group can undergo polymerization to form high-performance materials.
Propiedades
Número CAS |
85266-53-1 |
|---|---|
Fórmula molecular |
C13H20O4 |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
1,4-dioxaspiro[4.5]decan-3-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H20O4/c1-10(2)12(14)15-8-11-9-16-13(17-11)6-4-3-5-7-13/h11H,1,3-9H2,2H3 |
Clave InChI |
QCYRRLREHQZCCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC1COC2(O1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


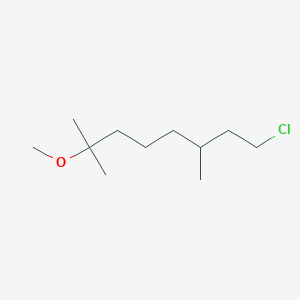
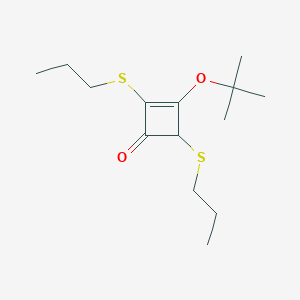

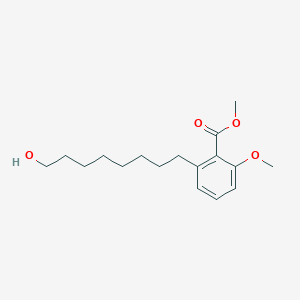

![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
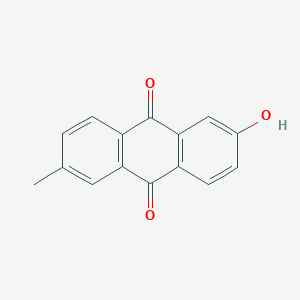
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
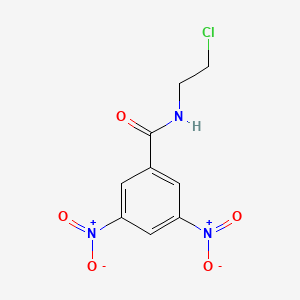
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)
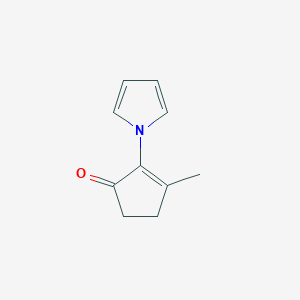
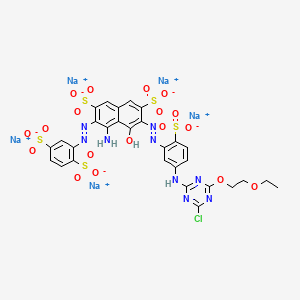
![ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate](/img/structure/B14420428.png)

